molecular formula C9H11O4P B14150728 (3-Phenylpropanoyl)phosphonic acid CAS No. 88767-54-8

(3-Phenylpropanoyl)phosphonic acid

Katalognummer: B14150728
CAS-Nummer: 88767-54-8
Molekulargewicht: 214.15 g/mol
InChI-Schlüssel: IPWZOPWCCVDGPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Phenylpropanoyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 3-phenylpropanoyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylpropanoyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of 3-phenylpropanoic acid with phosphorous acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Another method involves the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions or through the McKenna procedure. The McKenna procedure involves a two-step reaction using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Phenylpropanoyl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield different phosphine compounds.

    Substitution: The compound can participate in substitution reactions, where the phosphonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives, while reduction reactions can produce phosphine compounds.

Wissenschaftliche Forschungsanwendungen

(3-Phenylpropanoyl)phosphonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-Phenylpropanoyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the combination of the phenylpropanoyl and phosphonic acid groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

88767-54-8

Molekularformel

C9H11O4P

Molekulargewicht

214.15 g/mol

IUPAC-Name

3-phenylpropanoylphosphonic acid

InChI

InChI=1S/C9H11O4P/c10-9(14(11,12)13)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13)

InChI-Schlüssel

IPWZOPWCCVDGPP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCC(=O)P(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.